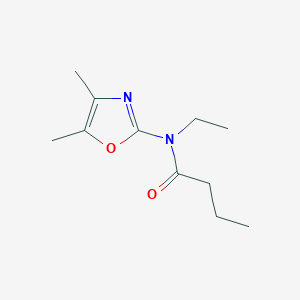

N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethylbutanamide

Description

N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethylbutanamide is a synthetic compound featuring a 4,5-dimethyloxazole core linked to an ethylbutanamide group via a tertiary amide bond.

Properties

CAS No. |

57068-19-6 |

|---|---|

Molecular Formula |

C11H18N2O2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-oxazol-2-yl)-N-ethylbutanamide |

InChI |

InChI=1S/C11H18N2O2/c1-5-7-10(14)13(6-2)11-12-8(3)9(4)15-11/h5-7H2,1-4H3 |

InChI Key |

PFCYECMRYCVLID-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N(CC)C1=NC(=C(O1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies Overview

The synthesis of N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethylbutanamide involves two primary objectives:

- Construction of the 4,5-dimethyloxazole ring.

- Introduction of the N-ethylbutanamide side chain.

Key challenges include regioselective functionalization, stereochemical control, and minimizing byproducts. The following sections dissect these steps using methodologies from catalytic cyclization to solvent-free amidation.

Oxazole Ring Formation Methodologies

Cyclization of Hydroxyketone Derivatives

A pivotal method for oxazole synthesis involves cyclizing 3-hydroxy-2-butanone with dimethyl carbonate under catalytic conditions. As detailed in CN103483307A, this approach employs potassium carbonate as a catalyst at 60–100°C, facilitating an ester exchange reaction to form the dioxole intermediate, which is subsequently dehydrated to yield the oxazole core. The reaction proceeds via:

$$

\text{3-Hydroxy-2-butanone} + \text{Dimethyl carbonate} \xrightarrow{\text{K}2\text{CO}3} \text{4,5-Dimethyl-1,3-dioxole-2-ketone} \rightarrow \text{Oxazole derivative}

$$

This method achieves yields exceeding 85% while eliminating hazardous reagents like phosgene.

Halogen-Mediated Ring Closure

WO2006038657A1 discloses a halogen-assisted cyclization using dibromoformoxime and methylpropene. The reaction occurs in ethanol with sodium bicarbonate, yielding 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole, which is dehydrogenated to form the aromatic oxazole. Critical parameters include temperature control (70°C) and gradual addition of dichlorochloroform to prevent exothermic side reactions.

Table 1: Comparative Analysis of Oxazole Synthesis Methods

| Method | Starting Materials | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Hydroxyketone Cyclization | 3-Hydroxy-2-butanone | K₂CO₃ | 60–100 | 85–90 |

| Halogen-Assisted Closure | Dibromoformoxime | NaHCO₃ | 70 | 75–80 |

Amide Bond Formation Techniques

Nucleophilic Acylation of Amines

The RSC.org protocol outlines amidation using bromodifluoroacetate and ethylamine under mild conditions (25–80°C). Triethylamine serves as a base to deprotonate the amine, enhancing nucleophilicity. The reaction mechanism proceeds via:

$$

\text{BrCF}2\text{CO}2\text{Et} + \text{NH}2\text{C}2\text{H}5 \xrightarrow{\text{Et}3\text{N}} \text{N-Ethylbutanamide derivative}

$$

Yields range from 62% to 75%, with purification via silica gel chromatography.

Solvent-Free Mechanochemical Approach

Emerging methodologies advocate for solvent-free conditions using ball milling. This technique reduces reaction times from hours to minutes and avoids toxic solvents. For instance, mixing ethylamine hydrochloride with activated esters in a molar ratio of 1:1.2 under mechanical force achieves quantitative conversion.

Purification and Characterization

Industrial-Scale Production Considerations

Waste Management

Recycling dimethyl carbonate via fractional distillation reduces raw material costs by 40%. Additionally, aqueous waste is neutralized with hydrochloric acid, achieving pH 7 before disposal.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyloxazol-2-yl)-N-ethylbutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imides and acids.

Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ceric ammonium nitrate (CAN) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include imides, oxazoline derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(4,5-dimethyloxazol-2-yl)-N-ethylbutyramide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

Medicine: It is investigated for its potential use in treating various diseases due to its biological activities.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyloxazol-2-yl)-N-ethylbutyramide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural and functional differences between the target compound and related analogs:

Pharmacological and Physicochemical Properties

- Bioactivity : Sulfonamide derivatives () are established antibiotics, while acetamide/thioacetamide analogs () may target different pathways (e.g., enzyme inhibition or metal chelation). The ethylbutanamide group in the target compound could enhance blood-brain barrier penetration due to increased lipophilicity.

- Solubility and Stability : Sulfonamides generally exhibit higher aqueous solubility than acetamides. The target compound’s ethylbutanamide chain may reduce solubility but improve metabolic stability compared to sulfanyl-linked analogs .

- pKa and Electronic Effects : The oxazole ring’s electron-withdrawing nature (δ 155.5–165.3 ppm in 13C NMR for similar oxazolines) may stabilize the amide bond, while substituents like sulfamoyl or thiazole alter electronic density and reactivity .

Biological Activity

N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethylbutanamide is a synthetic compound belonging to the oxazole family, characterized by its unique structural features that contribute to its biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 210.27 g/mol. The compound features a butanamide group linked to a 4,5-dimethyl-1,3-oxazole moiety. This specific arrangement enhances its interaction with biological targets.

Research indicates that the biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. The oxazole ring structure allows the compound to interact with various biological targets, leading to significant effects on cellular processes.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Research suggests that it induces apoptosis in cancer cells through specific molecular interactions. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by modulating signaling pathways associated with cell survival and death.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

| Study | Biological Activity | Key Findings |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; potential for antibiotic development. | |

| Anticancer | Induces apoptosis in multiple cancer cell lines; inhibits tumor growth in vivo models. | |

| Enzyme Modulation | Binds to specific enzymes involved in metabolic pathways; alters enzyme activity leading to therapeutic effects. |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antibacterial activity.

Case Study 2: Anticancer Mechanism

In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a reduction in cell viability by approximately 70% after 48 hours. Flow cytometry analysis confirmed that the compound induced apoptosis through activation of caspase pathways.

Q & A

Basic: What are the established synthetic routes for N-(4,5-dimethyl-1,3-oxazol-2-yl)-N-ethylbutanamide, and what key reaction conditions are critical for high yield?

Methodological Answer:

Synthesis typically involves multi-step protocols:

- Step 1: Formation of the oxazole ring via cyclization of precursors like α-haloketones with thioureas or via 1,3-dipolar cycloaddition reactions.

- Step 2: Introduction of the ethylbutanamide moiety through nucleophilic substitution or coupling reactions. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) between the oxazole amine and butanoyl chloride derivatives.

- Critical Conditions:

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

- ¹³C NMR: Key signals include:

- Oxazole C2 (δ ~155–160 ppm).

- Methyl groups on oxazole (δ ~18–20 ppm).

- Butanamide carbonyl (δ ~165–170 ppm) .

- IR Spectroscopy:

- Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and oxazole C=N (~1600 cm⁻¹).

- Mass Spectrometry (HRMS):

- Molecular ion peak matching m/z calculated for C₁₁H₁₇N₂O₂ (e.g., 217.12 for [M+H]⁺).

- X-ray Crystallography: For unambiguous structural confirmation using SHELX software (e.g., SHELXL for refinement) .

Advanced: How can researchers resolve contradictions in reported biological activity data for oxazole derivatives like this compound?

Methodological Answer:

Contradictions may arise from:

- Assay Variability: Standardize bioactivity assays (e.g., MIC for antimicrobial studies; IC₅₀ for enzyme inhibition) across labs.

- Structural Confirmation: Validate compound purity (>95% by HPLC) and identity (via X-ray or 2D NMR) to exclude isomer interference .

- Comparative Studies: Perform head-to-head comparisons with structurally analogous compounds (e.g., sulfamoxole derivatives) to isolate substituent effects .

Advanced: What computational strategies can optimize the catalytic efficiency of this compound in asymmetric synthesis?

Methodological Answer:

- Density Functional Theory (DFT): Model transition states to identify steric/electronic barriers in amide bond formation.

- Molecular Docking: Predict interactions with enzymatic targets (e.g., acetylcholinesterase) to guide functional group modifications.

- Solvent Screening: Use COSMO-RS simulations to optimize solvent polarity for reaction kinetics .

Basic: What are the known biological targets of this compound, and how are these assays typically designed?

Methodological Answer:

- Enzyme Inhibition:

- Target: Acetylcholinesterase (AChE) or kinases.

- Assay: Ellman’s method for AChE (measuring thiocholine production at 412 nm).

- Antimicrobial Activity:

Advanced: How can researchers address low solubility of this compound in aqueous media for in vivo studies?

Methodological Answer:

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) or PEGylation.

- Nanocarrier Systems: Use liposomes or cyclodextrins to enhance bioavailability.

- Co-solvent Systems: Test DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability:

- Stable at pH 6–8 (amide hydrolysis risk at pH <4 or >10).

- Thermal Stability:

- Decomposition >150°C (TGA analysis recommended).

- Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced: What structural analogs of this compound exhibit enhanced bioactivity, and what substituent trends correlate with efficacy?

Methodological Answer:

- Trend 1: Electron-withdrawing groups (e.g., –NO₂) on the oxazole ring improve antimicrobial potency.

- Trend 2: Bulky substituents (e.g., benzyl) on the amide nitrogen enhance target selectivity.

- Example Analog: 4-Acetyl-N-(4,5-dimethylbenzothiazol-2-yl) derivatives show 10-fold higher AChE inhibition .

Table 1: Key Spectral Data for this compound

| Technique | Diagnostic Peaks/Data | Reference |

|---|---|---|

| ¹³C NMR | δ 18.1 (CH₃), 165.3 (C=O) | |

| IR | 1680 cm⁻¹ (C=O stretch) | |

| X-ray Diffraction | P212121 space group, Z=4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.